Lysergide tartrate

5-HT2A receptor Radioligand binding Neuropharmacology

Lysergide D-tartrate is the indispensable reference standard for 5-HT2A receptor pharmacology, offering a Ki of 3.5 nM and distinct selectivity across 5-HT subtypes. The 2024 FDA Breakthrough Therapy designation of MM120 (lysergide D-tartrate) for generalized anxiety disorder underscores its translational relevance. Unlike 1-acyl-substituted analogs (e.g., 1P-LSD, ALD-52), which show 10- to 100-fold lower 5-HT2A affinity and weak partial agonism, this compound provides the well-validated, direct agonist activity required for calcium mobilization, phosphoinositide hydrolysis, and β-arrestin recruitment assays. The D-tartrate crystallinity ensures defined stability and reproducible results, making it the gold standard for analytical and behavioral studies.

Molecular Formula C24H31N3O7
Molecular Weight 473.5 g/mol
CAS No. 32426-57-6
Cat. No. B1675759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysergide tartrate
CAS32426-57-6
SynonymsLysergide tartrate
Molecular FormulaC24H31N3O7
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m10/s1
InChIKeyHQMPRARIZOUKRO-JDQBHMBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 80 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lysergide Tartrate (CAS 32426-57-6) for Scientific Research: Salt Form, Pharmacological Profile, and Procurement Considerations


Lysergide tartrate (CAS 32426-57-6) is a high-purity crystalline salt of lysergic acid diethylamide (LSD), a semi-synthetic ergoline derivative . As a potent partial agonist at the serotonin 5-HT2A receptor (Ki = 3.5 nM), it is widely used as a reference standard in pharmacological studies investigating serotonergic pathways, neuropsychiatric disorders, and hallucinogen mechanisms [1]. In 2024, the lysergide D-tartrate formulation received FDA Breakthrough Therapy designation for the treatment of Generalized Anxiety Disorder (GAD), underscoring its investigational significance in clinical psychopharmacology [2].

Why Lysergide Tartrate (CAS 32426-57-6) Cannot Be Substituted with Closely Related Analogs in Research


Lysergide tartrate cannot be reliably substituted by in-class lysergamides or simple salt form variants due to significant differences in receptor binding affinity, intrinsic efficacy, and metabolic stability. Structural analogs such as 1-acyl-substituted derivatives (e.g., 1P-LSD, ALD-52) exhibit 10- to 100-fold lower 5-HT2A receptor affinity and act as weak partial agonists or antagonists in functional assays, fundamentally altering downstream signaling profiles [1]. Furthermore, stereochemistry critically determines potency: (R)-lysergamide isomers demonstrate up to 20-fold greater 5-HT2A agonist activity than corresponding (S)-isomers [2]. The D-tartrate salt form provides defined crystallinity and stability advantages over other salt forms, making it the reference standard for analytical and pharmacological research .

Lysergide Tartrate (CAS 32426-57-6): Quantitative Differentiation Evidence Against Analogs and Comparators


Receptor Binding Affinity: 5-HT2A Ki Values and Selectivity Profile Differentiation

Lysergide tartrate exhibits high-affinity binding to the 5-HT2A receptor with a Ki of 3.5 nM, which is 10- to 111-fold more potent than N1-substituted analogs [1]. In radioligand competition studies using [3H]ketanserin in rat cortical homogenate, lysergide demonstrates nanomolar affinity, whereas 1P-LSD shows a Ki of 637 nM (67-fold lower affinity) and ALD-52 shows a Ki of 1,054 nM (111-fold lower affinity) [2]. Across the 5-HT receptor family, lysergide displays a distinct selectivity profile: Ki values of 1.1 nM (5-HT1A), 3.9 nM (5-HT1B), 30.0 nM (5-HT2B), and 5.5 nM (5-HT2C) [1]. Notably, the 2-bromo analog 2-Br-LSD exhibits higher 5-HT2A affinity (Ki = 0.48 nM) but functions as an antagonist rather than an agonist [3].

5-HT2A receptor Radioligand binding Neuropharmacology

Functional Efficacy: Head-Twitch Response (HTR) Potency in Murine Behavioral Models

In the C57BL/6J mouse head-twitch response (HTR) assay, a validated behavioral correlate of 5-HT2A receptor activation, lysergide tartrate exhibits an ED50 of 132.8 nmol/kg [1]. Direct comparator testing under identical conditions reveals that LSZ is equipotent (ED50 = 114.2 nmol/kg), while AL-LAD is slightly less potent (ED50 = 174.9 nmol/kg) [1]. Both AL-LAD and LSZ produce inverted-U-shaped dose-response curves with maximal responses at 200 µg/kg, phenotypically similar to LSD [1]. In contrast, 2-Br-LSD does not induce head-twitch responses in mice at any tested dose, confirming its classification as a non-hallucinogenic 5-HT2A partial agonist/antagonist [2]. In rat drug discrimination studies, lysergide tartrate (0.08 mg/kg) serves as the training drug against which stereoisomeric lysergamides are evaluated for LSD-like discriminative stimulus effects [3].

Behavioral pharmacology In vivo efficacy 5-HT2A agonism

Stereochemical Purity and Enantiomer-Specific Potency: (R)- versus (S)-Lysergamides

Lysergide tartrate contains the active (+)-LSD stereoisomer with the (5R,8R) configuration, which is essential for high-potency 5-HT2A agonism . Comparative evaluation of stereoisomeric d-lysergic acid amides demonstrates that (R)-alkylamide enantiomers are consistently more potent than (S)-enantiomers across multiple assay platforms [1]. In functional assays measuring intracellular phosphoinositide hydrolysis, the (R)-pentyllysergamide exhibits approximately 20-fold greater agonist activity than the corresponding (S)-pentyllysergamide at the 5-HT2A receptor [1]. In radioligand binding studies, (R)-lysergamides show higher affinity for both 5-HT2A ([3H]ketanserin displacement) and 5-HT1A ([3H]-8-OH-DPAT displacement) receptors compared to (S)-isomers [1]. In behavioral drug discrimination assays (rats trained with 0.08 mg/kg LSD tartrate), the (R)-alkylamides are more potent than (S)-isomers in producing LSD-like discriminative stimulus effects, with the potency difference diminishing as the alkyl chain length increases [1].

Stereochemistry Enantiomer potency Structure-activity relationship

Salt Form and Physicochemical Stability: D-Tartrate Salt Advantages for Reference Standards

The D-tartrate salt of lysergide (CAS 32426-57-6, molecular weight 473.5 g/mol) provides crystalline stability advantages over the free base and other salt forms for analytical and long-term storage applications . Stability studies indicate that lysergide tartrate stored as a solid at -20°C under dry, dark conditions maintains integrity for months to years, whereas the compound exhibits sensitivity to oxygen, ultraviolet light, and chlorine, particularly in solution [1]. In ethanol solution stored at 2-8°C, a defined shelf life of 78 hours has been allocated for pharmaceutical dosing preparations [2]. Solubility profiling shows lysergide tartrate is slightly soluble in DMSO and acetonitrile (0.1-1 mg/mL) and sparingly soluble in water, with an estimated aqueous solubility of approximately 2.1 mg/L at 25°C based on Log Kow calculations . The USP Reference Standard designation (CAS 15232-63-0) provides additional quality assurance for quantitative analytical method validation .

Salt selection Stability Analytical reference

Formulation and Bioavailability: MM120 Orally Disintegrating Tablet (ODT) Technology

Lysergide D-tartrate is formulated as MM120, an orally disintegrating tablet (ODT) utilizing Catalent's Zydis fast-dissolve technology [1]. This proprietary formulation is protected by US Patent 12,036,220, with claims covering the pharmaceutical formulation, methods of manufacturing, and methods of treatment, extending intellectual property protection until 2041 [1]. The ODT formulation is engineered to provide rapid absorption, improved bioavailability, and fewer gastrointestinal side effects compared to conventional oral dosage forms of lysergide [2]. MM120 has advanced to Phase 3 clinical trials for Generalized Anxiety Disorder (GAD) following successful End-of-Phase 2 meetings with the FDA and Breakthrough Therapy designation in March 2024 [3]. This represents the only lysergide formulation with FDA Breakthrough Therapy designation and defined pharmaceutical development pathway for neuropsychiatric indications [3].

Pharmaceutical formulation Bioavailability Clinical development

Prodrug versus Direct Agonist Activity: Lysergide Compared to 1-Acyl-Substituted Derivatives

Lysergide acts as a direct partial agonist at 5-HT2A receptors, whereas structurally similar 1-acyl-substituted derivatives (1P-LSD, ALD-52, 1B-LSD) exhibit dramatically reduced intrinsic efficacy and function as very weak partial agonists or antagonists in functional assays [1]. In calcium mobilization assays using HEK cells expressing human 5-HT2A receptors, lysergide demonstrates robust Gq-mediated calcium flux, while ALD-52, 1P-LSD, and 1B-LSD show weak efficacy or act as antagonists [1]. Despite showing comparatively high affinity for 5-HT2B and 5-HT2C receptors, these 1-acyl derivatives exhibit no agonist activity at those receptors [2]. The observed in vivo activity of 1-acyl derivatives is attributed to metabolic deacylation, converting them to lysergide in vivo—a mechanism not applicable to the parent compound [3]. This fundamental difference in mechanism of action means that 1-acyl-substituted compounds cannot be used interchangeably with lysergide in in vitro systems without consideration of metabolic activation requirements.

Prodrug Metabolism 5-HT2A efficacy

Optimal Research and Industrial Application Scenarios for Lysergide Tartrate (CAS 32426-57-6)


5-HT2A Receptor Pharmacology: Radioligand Binding and Functional Assays

Lysergide tartrate serves as the reference standard for 5-HT2A receptor binding studies due to its well-characterized Ki of 3.5 nM at human 5-HT2A receptors and distinct selectivity profile across 5-HT receptor subtypes (5-HT1A Ki = 1.1 nM, 5-HT2B Ki = 30.0 nM, 5-HT2C Ki = 5.5 nM) [1]. Researchers should prioritize this compound over 1-acyl-substituted analogs (e.g., 1P-LSD, ALD-52) when conducting in vitro receptor pharmacology because those derivatives exhibit 10- to 111-fold lower 5-HT2A affinity and act as weak partial agonists or antagonists rather than direct agonists [2]. The compound is appropriate for calcium mobilization assays, phosphoinositide hydrolysis measurements, and β-arrestin recruitment studies requiring robust 5-HT2A agonism without the confounding requirement for metabolic activation [3].

Preclinical Behavioral Pharmacology: Head-Twitch Response (HTR) and Drug Discrimination Studies

For in vivo behavioral studies assessing 5-HT2A-mediated responses, lysergide tartrate provides a validated reference with established ED50 values (132.8 nmol/kg in C57BL/6J mouse HTR assay) [1]. The compound serves as the training drug in drug discrimination paradigms (0.08 mg/kg in rats), enabling direct comparison of LSD-like discriminative stimulus effects across novel lysergamides [2]. Researchers comparing lysergide to structural analogs such as LSZ (ED50 = 114.2 nmol/kg) or AL-LAD (ED50 = 174.9 nmol/kg) benefit from the extensive behavioral characterization data available for this reference compound [1]. Studies involving non-hallucinogenic comparators should note that 2-Br-LSD produces no HTR response, confirming functional differentiation from lysergide [3].

Analytical Method Development and Forensic Toxicology

Lysergide tartrate, particularly as a USP Reference Standard (CAS 15232-63-0), is the appropriate calibrant for developing and validating quantitative analytical methods including HPLC, LC-MS/MS, and GC-MS [1]. The defined stability profile (solid storage at -20°C under dry, dark conditions for months to years; 78-hour stability in ethanol solution at 2-8°C) provides critical handling parameters for forensic toxicology workflows [2]. The compound's solubility characteristics (0.1-1 mg/mL in DMSO and acetonitrile; ~2.1 mg/L aqueous solubility at 25°C) inform appropriate solvent selection for stock solution preparation [3]. Forensic laboratories should use this certified reference material rather than uncontrolled street samples or uncharacterized analogs to ensure method accuracy and regulatory compliance [1].

Clinical and Translational Neuropsychiatric Research

For research groups involved in clinical or translational studies of psychedelic-assisted therapy, the MM120 ODT formulation of lysergide D-tartrate represents the only pharmaceutical-grade formulation with FDA Breakthrough Therapy designation (granted March 2024 for GAD) and Phase 3 clinical trial advancement [1]. This formulation utilizes Zydis ODT technology to enhance bioavailability and reduce gastrointestinal side effects compared to conventional oral lysergide preparations [2]. Researchers requiring alignment with FDA-recognized pharmaceutical development standards for neuropsychiatric indications should procure the specific D-tartrate salt formulation (MM120) rather than generic lysergide preparations, as the former is protected by US Patent 12,036,220 and manufactured under cGMP conditions appropriate for human investigational use [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lysergide tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.